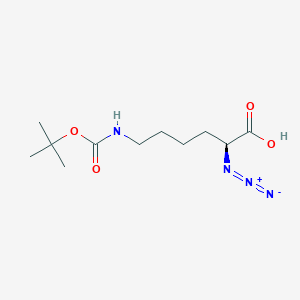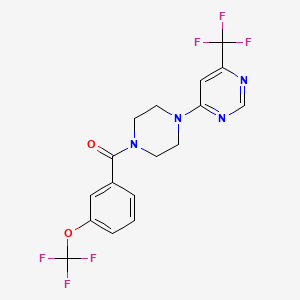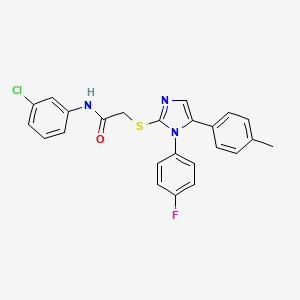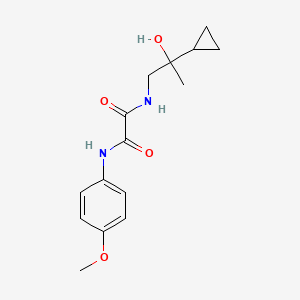![molecular formula C8H10ClN5 B2979361 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2080412-73-1](/img/structure/B2979361.png)
6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C8H10ClN5 and a molecular weight of 211.65 g/mol. This compound belongs to the class of pyrazolopyridines, which are characterized by their fused pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a chlorinated pyridine derivative under acidic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the chlorine and methyl groups at the appropriate positions on the pyrazolopyridine core.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 6-Chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydrazine group to a diazo group or other oxidized forms.
Reduction: Reduction reactions can reduce the chlorine atom to a hydrogen atom, forming a different pyrazolopyridine derivative.
Substitution: Substitution reactions can replace the chlorine or methyl groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various pyrazolopyridine derivatives with different functional groups, which can be further utilized in research and industrial applications.
科学的研究の応用
Chemistry: In chemistry, 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may serve as potential lead compounds for drug development.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industry, this compound and its derivatives can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various chemical processes.
作用機序
The mechanism by which 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
6-Chloro-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridine
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Uniqueness: 6-Chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-4-7-5(12-10)3-6(9)11-8(7)14(2)13-4/h3H,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZKFCKWLRCSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)


![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)







![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2979299.png)
